1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Overview
Description
Chalcones are a class of organic compounds with a central core of an aromatic ketone. They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones are active lead molecules in medicinal chemistry for the discovery of new drugs .
Synthesis Analysis
Chalcones are generally synthesized by diazotization reaction using a primary aromatic amine containing one or more nucleophiles . The chemistry of chalcones is still an attraction among the organic chemists due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis
The chalcone core is composed of two aromatic rings and the electrophilic α, β-unsaturated carbonyl system are in continuous conjugation . In ring B, the presence of a disubstituted amino group such as dimethylamino, diethylamino, diarylamino or piperazine, piperidine groups is of abundant significance for the higher extinction coefficient, greater quantum yields and fluorescence with lower ionization potential .Chemical Reactions Analysis
Chalcones undergo a fast intramolecular charge transfer (ICT) upon light excitation . The HOMO–LUMO energy gap which corresponds to the difference between HOMO and LUMO energies of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .Physical and Chemical Properties Analysis
Chalcones have low redox potential, stability, electron transfer reactions and more importantly for its promising biological activities . The photovoltaic properties were conducted to evaluate the light harvesting efficiency (LHE), short circuit current density (J SC ), Gibbs free energy of injection ( \Delta {G}_ {inj} ), open cycled voltage (V OC) and Gibbs free energy regeneration ( \Delta {G}_ {reg}) and solar cell conversion efficiency .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-15(9-19)16(10-20)12(2)18(11)14-7-5-13(6-8-14)17(3)4/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCIYQGMDADSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)N(C)C)C)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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